molecular formula C25H24Cl2N2O4 B5142498 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide

4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide

Cat. No. B5142498
M. Wt: 487.4 g/mol
InChI Key: UMNYOSHJIDBEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide, also known as ML167, is a small molecule inhibitor that has been widely used in scientific research applications. The compound has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide works by inhibiting the activity of NMT, which is an essential enzyme for the replication of various viruses. By inhibiting NMT, 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide can prevent the replication of viruses, including Ebola and other deadly viruses. Additionally, 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of NMT, which is essential for the replication of various viruses. Additionally, 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research applications. Additionally, 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide has been extensively characterized, and its mechanism of action is well understood. However, 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide has some limitations for lab experiments. The compound has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide has been shown to have some toxicity in cell lines at high concentrations.

Future Directions

There are several future directions for the research on 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide. One potential direction is to explore the use of 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide in the treatment of other viral infections, including HIV and influenza. Another potential direction is to investigate the potential of 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide in the treatment of other neurodegenerative diseases, including Parkinson's disease. Additionally, future research could focus on developing new analogs of 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide with improved solubility and reduced toxicity.

Synthesis Methods

4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents and solvents, including 4-chlorobenzyl chloride, 3-chloro-4-(4-morpholinyl)aniline, and 3-methoxybenzoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide has been extensively used in scientific research applications, particularly in the field of drug discovery. The compound has been shown to inhibit the activity of a specific enzyme, the N-myristoyltransferase (NMT), which plays a critical role in the replication of various viruses, including the Ebola virus. 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide has also been shown to have potential in the treatment of Alzheimer's disease, as it can reduce the accumulation of beta-amyloid plaques in the brain.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N2O4/c1-31-24-14-18(4-9-23(24)33-16-17-2-5-19(26)6-3-17)25(30)28-20-7-8-22(21(27)15-20)29-10-12-32-13-11-29/h2-9,14-15H,10-13,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNYOSHJIDBEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

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